3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Overview
Description
3-Amino-5,6-dichloropyrazine-2-carboxylic acid is a compound that is closely related to various pyrazine derivatives, which have been extensively studied due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. Although the provided papers do not directly discuss 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, they do provide insights into similar compounds, such as pyrazine-2,3-dicarboxylic acid and its derivatives, which can be informative for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of pyrazine derivatives, including those similar to 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, often involves multi-step reactions with careful control of reaction conditions to achieve the desired substitution pattern on the pyrazine ring. For instance, a novel synthesis route for 3-aminopyrazine-2-carboxylic acid starting from pyrazine-2,3-dicarboxylic acid has been described, which involves the conversion of the diacid into an anhydride, followed by the formation of an ammonium salt and subsequent Hofmann rearrangement to yield the target compound with a 55% overall yield . This method could potentially be adapted for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid by introducing chlorination steps at the appropriate stages.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is often characterized by X-ray diffraction methods, which reveal the arrangement of atoms within the crystal lattice and the presence of intra- and inter-molecular hydrogen bonding interactions . These interactions are crucial for the stability and reactivity of the compounds. The molecular structure of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid would likely exhibit similar hydrogen bonding patterns, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrazine derivatives participate in a variety of chemical reactions, often facilitated by their functional groups. For example, the reaction of 2-cyano-6-chloropyrazine with sodium beta-aminoethanolates can lead to the formation of nitriles and imidoesters, which can be further transformed into thioamides, amides, and amidoximes . These reactions demonstrate the versatility of pyrazine derivatives in undergoing nucleophilic substitutions and other transformations, which could be relevant for the chemical reactions of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and the nature of their substituents. The presence of carboxylic acid groups, for example, can enhance the solubility in water and contribute to the formation of salts and cocrystals with other compounds . The dichloro substituents in 3-Amino-5,6-dichloropyrazine-2-carboxylic acid would affect its electron distribution and reactivity, potentially making it more reactive in electrophilic substitution reactions.
Scientific Research Applications
Supramolecular Polymer Formation
- Application : 3-Amino-5,6-dichloropyrazine-2-carboxylic acid derivatives have been studied for their potential in forming supramolecular polymers. This involves intermolecular hydrogen bond interactions between carboxylic acids, leading to the creation of one-dimensional polymers in certain solvents such as methanol. The study also explored metal-mediated self-assembly, demonstrating interactions with transition metal ions like Ag(I), Cu(II), and Zn(II), leading to various metal-containing supramolecular complexes (Kong et al., 2012).
Synthesis of Pyrazole Derivatives
- Application : Research has focused on synthesizing pyrazole derivatives using compounds related to 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. These derivatives have potential applications in various chemical reactions and the development of new compounds with unique properties (Popil’nichenko et al., 2005).
Development of Antimicrobial Compounds
- Application : Derivatives of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid have been used in the synthesis of compounds with potential antimicrobial activity. Studies have demonstrated the ability to create a variety of compounds that exhibit varying degrees of antibacterial and antifungal properties, indicating the compound's relevance in pharmaceutical research (Patel et al., 2010).
Chemical Synthesis and Catalysis
- Application : The compound and its derivatives are instrumental in chemical synthesis and catalysis. They are used in the preparation of various pyrazine derivatives, offering insights into new methods for synthesizing complex chemical structures. This includes the development of novel catalytic processes and the synthesis of diverse chemical compounds (Buckland, 1980).
Safety And Hazards
properties
IUPAC Name |
3-amino-5,6-dichloropyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOUSHWZVOIJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321877 | |
Record name | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |
CAS RN |
4853-52-5 | |
Record name | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5,6-dichloropyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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